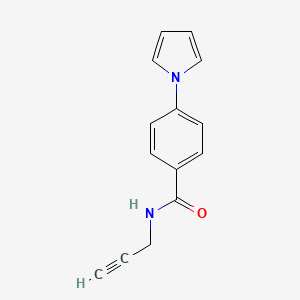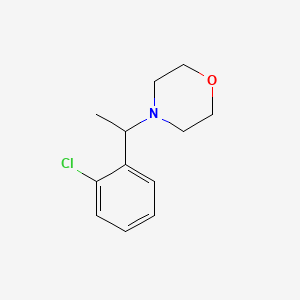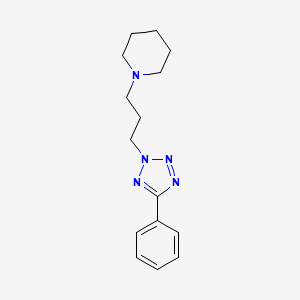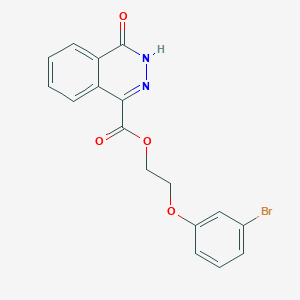
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one, also known as PD-404182, is a chemical compound that has shown potential in scientific research applications. It belongs to the class of diazepanes, which are a group of compounds that have been studied for their pharmacological properties. PD-404182 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Wirkmechanismus
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the activity of the GABA neurotransmitter, leading to the inhibition of neuronal activity. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant and analgesic effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. These effects are thought to be mediated through the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has several advantages for lab experiments. It has high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
Further research is needed to fully understand the pharmacological properties of 1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one. One area of future research could be the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research could be the investigation of the long-term effects of this compound on the central nervous system. Additionally, this compound could be studied for its potential use in the treatment of other medical conditions, such as insomnia and anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Further research is needed to fully understand the pharmacological properties of this compound and its potential use in the treatment of various medical conditions.
Synthesemethoden
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been synthesized using different methods, including the reaction of 1,4-diazepane-5-one with piperidine and sulfonyl chloride. Another method involves the reaction of 1,4-diazepane-5-one with piperidine and tosyl chloride. These methods have been optimized to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
1-Piperidin-1-ylsulfonyl-1,4-diazepan-5-one has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. This compound has also been investigated for its potential use in the treatment of anxiety disorders and depression.
Eigenschaften
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c14-10-4-8-13(9-5-11-10)17(15,16)12-6-2-1-3-7-12/h1-9H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOCBPRVGCOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)


![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)


![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

